molecular formula C25H21ClN4O3S B11963085 methyl 4-{(E)-[({[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetyl)hydrazono]methyl}benzoate

methyl 4-{(E)-[({[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetyl)hydrazono]methyl}benzoate

Cat. No.: B11963085
M. Wt: 493.0 g/mol
InChI Key: VTMZXNXYNQYHHD-MZJWZYIUSA-N
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Description

Methyl 4-{(E)-[({[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetyl)hydrazono]methyl}benzoate is a complex organic compound with a molecular formula of C25H21ClN4O3S . This compound is notable for its unique structure, which includes a benzimidazole moiety, a chlorobenzyl group, and a hydrazono linkage. It is primarily used in scientific research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{(E)-[({[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetyl)hydrazono]methyl}benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the synthetic route described above can be scaled up with appropriate modifications to reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{(E)-[({[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetyl)hydrazono]methyl}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-{(E)-[({[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetyl)hydrazono]methyl}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Studied for its potential as a therapeutic agent due to its unique structure and biological activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-{(E)-[({[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetyl)hydrazono]methyl}benzoate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its benzimidazole and hydrazono moieties. These interactions can modulate biological pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-{(E)-[({[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetyl)hydrazono]methyl}benzoate: Similar structure but with a different substitution pattern on the benzyl group.

    Methyl 4-{(E)-[({[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate: Contains a methoxy group on the phenyl ring.

Uniqueness

Methyl 4-{(E)-[({[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetyl)hydrazono]methyl}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in research .

Properties

Molecular Formula

C25H21ClN4O3S

Molecular Weight

493.0 g/mol

IUPAC Name

methyl 4-[(E)-[[2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanylacetyl]hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C25H21ClN4O3S/c1-33-24(32)18-12-10-17(11-13-18)14-27-29-23(31)16-34-25-28-21-8-4-5-9-22(21)30(25)15-19-6-2-3-7-20(19)26/h2-14H,15-16H2,1H3,(H,29,31)/b27-14+

InChI Key

VTMZXNXYNQYHHD-MZJWZYIUSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl

Origin of Product

United States

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